(6-Chloro-4-hydroxypyridin-2-YL)acetic acid
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Overview
Description
(6-Chloro-4-hydroxypyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and an acetic acid moiety at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-hydroxypyridin-2-YL)acetic acid typically involves the chlorination of 4-hydroxypyridine followed by the introduction of the acetic acid group. One common method involves the reaction of 4-hydroxypyridine with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by the reaction with bromoacetic acid to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and subsequent acylation reactions. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of 6-chloro-4-pyridone-2-acetic acid.
Reduction: Formation of 6-chloro-4-hydroxypyridine-2-ylmethanol.
Substitution: Formation of 6-substituted-4-hydroxypyridin-2-ylacetic acid derivatives.
Scientific Research Applications
(6-Chloro-4-hydroxypyridin-2-YL)acetic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying enzyme interactions and metabolic pathways.
Medicine: Investigating potential therapeutic effects and drug development.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (6-Chloro-4-hydroxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypyridine: Lacks the chlorine and acetic acid groups.
6-Chloropyridine-2-carboxylic acid: Lacks the hydroxyl group.
2-Pyridylacetic acid: Lacks the chlorine and hydroxyl groups.
Uniqueness
(6-Chloro-4-hydroxypyridin-2-YL)acetic acid is unique due to the presence of both the chlorine and hydroxyl groups on the pyridine ring, as well as the acetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C7H6ClNO3 |
---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-(6-chloro-4-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-6-3-5(10)1-4(9-6)2-7(11)12/h1,3H,2H2,(H,9,10)(H,11,12) |
InChI Key |
XSDQSJYDRFLBOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)Cl)CC(=O)O |
Origin of Product |
United States |
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